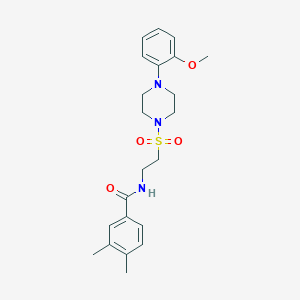

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-17-8-9-19(16-18(17)2)22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-4-5-7-21(20)29-3/h4-9,16H,10-15H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUABLDFYMVSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations. Solvents like dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure . The pathways involved include the inhibition of adrenergic signaling, which can have downstream effects on cardiovascular function .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzamide derivatives, including PET radioligands and agrochemicals. Key comparisons are outlined below:

Pharmacokinetic and Pharmacodynamic Insights

- The sulfonamide linker may improve metabolic stability compared to 18F-FCWAY’s carboxamide, which is prone to CYP450-mediated defluorination . Both compounds retain the 4-(2-methoxyphenyl)piperazine group, critical for 5-HT1A receptor binding affinity.

Agrochemical Benzamides :

- Chlorine/fluorine substituents in pesticides (e.g., etobenzanid, diflufenican) enhance environmental persistence and target enzyme inhibition but differ functionally from the target compound’s receptor-binding design .

- The absence of halogen substituents in the target compound suggests a focus on CNS applications rather than pesticidal activity.

Metabolic Stability

- 18F-FCWAY : Requires co-administration of miconazole (a CYP450 inhibitor) to reduce defluorination and improve brain signal accuracy .

- Target Compound: Structural modifications (sulfonyl group, non-fluorinated core) may inherently reduce susceptibility to metabolic degradation, though empirical validation is needed.

Research Implications

The target compound’s design combines elements of 5-HT1A receptor affinity (piperazine group) with structural features (sulfonamide, dimethylbenzamide) that may enhance metabolic stability and brain bioavailability compared to 18F-FCWAY. Further studies should validate its receptor-binding profile and defluorination resistance. Agrochemical analogs highlight the versatility of benzamide scaffolds but underscore the importance of substituent selection for target-specific applications .

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various neurological and cardiovascular conditions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide, with a molecular formula of C21H28N4O4S. Its structure features a piperazine ring, which is critical for its biological interactions.

The primary mechanism through which N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide exerts its effects is via interaction with alpha-adrenergic receptors (α1-ARs) . This interaction is crucial for modulating various physiological responses, including:

- Cardiovascular Effects : The compound has shown potential in treating conditions such as cardiac hypertrophy, hypertension, and arrhythmias by acting as an antagonist at α1-ARs.

- Neurological Effects : It may influence neurotransmitter systems, potentially aiding in the management of depression and anxiety disorders due to its piperazine component.

In Vitro Studies

In vitro studies have demonstrated that N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide exhibits significant activity against various cell lines. Below is a summary of key findings:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | Antitumor activity |

| NCI-H358 | 6.48 ± 0.11 | Antitumor activity |

| A549 | 20.46 ± 8.63 | Moderate antitumor activity |

These results suggest that the compound may inhibit cell proliferation effectively in certain cancer cell lines while exhibiting lower toxicity in normal cells .

In Vivo Studies

In vivo studies have further corroborated the compound's therapeutic potential. Animal models treated with N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide displayed:

- Reduced tumor growth rates.

- Improved survival rates in models of induced cancer.

These findings indicate that the compound could serve as a promising candidate for further development in cancer therapies.

Case Studies

Several case studies have highlighted the efficacy of similar compounds within the benzamide class:

- Case Study 1 : A patient cohort receiving benzamide derivatives showed significant improvements in symptoms related to cardiac dysfunction when treated with compounds similar to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide.

- Case Study 2 : In a clinical trial involving patients with anxiety disorders, participants reported reduced anxiety levels after administration of piperazine-based compounds, suggesting a potential role for this class of drugs in psychiatric treatment .

Q & A

Q. What are the optimal synthetic routes for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide?

Answer: The compound is synthesized via multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Sulfonylation : Reacting 4-(2-methoxyphenyl)piperazine with a sulfonyl chloride intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 4–5 hours) to form the sulfonyl ethyl bridge .

- Benzamide Coupling : Introducing the 3,4-dimethylbenzamide moiety via amide bond formation, often using carbodiimide coupling agents or direct condensation in polar aprotic solvents .

- Purification : Employ column chromatography (e.g., dichloromethane/methanol gradients) and recrystallization for isolation. Reaction progress is monitored via TLC .

Q. How is structural confirmation performed for this compound?

Answer: Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify substituent positions and piperazine/benzamide integration (e.g., δ 3.70 ppm for methoxy groups, aromatic proton splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI) confirms molecular weight (e.g., observed [M+H] at m/z 466.70 in one analogue) .

- X-ray Crystallography : Determines crystal packing and conformational details (e.g., chair conformation of piperazine, dihedral angles between aromatic rings) .

Advanced Research Questions

Q. What in vitro assays are used to assess receptor selectivity and binding affinity?

Answer:

Q. How can molecular docking predict interactions with target receptors?

Answer:

- Docking Workflow :

- Protein Preparation : Retrieve receptor structure (e.g., dopamine D₃ from PDB: 3PBL). Optimize hydrogen bonding and protonation states.

- Ligand Preparation : Generate 3D conformers of the compound, accounting for piperazine flexibility.

- Grid Generation : Define binding sites (e.g., orthosteric pocket residues: Asp110, Ser192).

- Scoring : Use Glide SP/XP or AutoDock Vina to rank poses. Key interactions: π-π stacking with Phe346, hydrogen bonds with Ser192 .

- Validation : Compare docking scores with experimental values to refine models .

Q. What structure-activity relationship (SAR) insights exist for enhancing dopamine D₃ receptor affinity?

Answer: Critical modifications include:

- Piperazine Substituents : 2-Methoxyphenyl groups enhance D₃ selectivity over D₂ (e.g., = 31 nM for 2,3-dichlorophenyl analogues vs. >1000 nM for D₂) .

- Linker Optimization : Ethylsulfonyl bridges improve solubility and reduce off-target binding vs. methylene or ether linkers .

- Benzamide Modifications : 3,4-Dimethyl groups increase lipophilicity, enhancing blood-brain barrier penetration .

Q. How to address discrepancies in pharmacological data across studies?

Answer:

- Assay Conditions : Variations in buffer pH, ion concentrations, or cell lines (e.g., CHO vs. HEK293) can alter values. Standardize protocols using reference compounds (e.g., prazosin for α₁ receptors) .

- Metabolic Stability : Check for compound degradation during long incubation periods using LC-MS .

- Allosteric Effects : Test for non-competitive inhibition via Schild analysis .

Q. What insights does X-ray crystallography provide about this compound’s conformation?

Answer:

Q. How to optimize solubility and stability for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.